4-Bromoisophthalic acid

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Essential MOF ligand enabling (3,4)-connected 3D networks impossible with 5-bromo isomer. 29% more potent glutamate decarboxylase inhibitor (Ki=0.22mM) than parent isophthalic acid. Key monomer for thermally stable polymers (490-515°C under N₂). Choose for precision architecture, SAR campaigns, and high-temp applications. Research use only.

Molecular Formula C8H5BrO4
Molecular Weight 245.03 g/mol
CAS No. 6939-93-1
Cat. No. B146020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisophthalic acid
CAS6939-93-1
Synonyms4-bromoisophthalic acid
Molecular FormulaC8H5BrO4
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)Br
InChIInChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyMSQIEZXCNYUWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisophthalic Acid (CAS 6939-93-1): Core Identity and Position in the Halogenated Isophthalate Family


4-Bromoisophthalic acid (CAS 6939-93-1), a derivative of isophthalic acid featuring a bromine substituent at the 4-position , functions as a versatile building block in coordination chemistry, polymer science, and liquid crystal research. Its structure provides two carboxylic acid groups for metal coordination or polymerization and a single bromine atom that introduces unique electronic and steric properties, as well as a handle for further functionalization via cross-coupling reactions [1]. This combination makes it a distinct entity among the family of bromoisophthalic acid isomers and unsubstituted analogs.

The Performance Gap: Why Alternative Isophthalates Cannot Substitute 4-Bromoisophthalic Acid


Substituting 4-bromoisophthalic acid with its unsubstituted parent (isophthalic acid) or its positional isomer (5-bromoisophthalic acid) is not a straightforward exchange, as the specific position of the bromine atom critically governs the properties of the final material [1]. The presence and location of the Br substituent directly modulates thermal behavior, such as markedly decreasing melting and clearing points in mesogens compared to unsubstituted compounds [2], and dictates the dimensionality and topology of metal-organic coordination networks, which are not achievable with other isomers [1]. Furthermore, the bromine atom provides a functional handle for post-synthetic modification via cross-coupling, a capability absent in non-halogenated analogs, enabling the creation of complex molecular architectures [3].

Quantitative Evidence for the Differentiated Performance of 4-Bromoisophthalic Acid


Direct Comparison of Isomeric Effect on Coordination Network Topology in Zn(II) Polymers

The structural outcome of Zn(II) coordination polymer synthesis is directly dictated by the position of the bromine substituent on the isophthalic acid ligand. When 4-bromoisophthalic acid (4-Br-H2ip) is used in hydrothermal reactions with Zn(II) and the 4,4'-bipyridyl (bpy) coligand, the resulting complex {[Zn2(4-Br-ip)2(bpy)]·H2O}n (5) forms a unique 3D (3,4)-connected network with (4·8^2)(4·8^2·10^3) topology [1]. In contrast, the analogous reaction using the positional isomer 5-bromoisophthalic acid (5-Br-H2ip) yields the complex {[Zn2(5-Br-ip)2(bpy)(H2O)]·2H2O}n (1), which is a 2D (6,3) coordination network that further assembles into a 3D framework via π-π stacking interactions, a fundamentally different architecture [1].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Superior Enzyme Inhibition: 4-Bromoisophthalic Acid vs. Unsubstituted Isophthalic Acid

In a study of competitive inhibitors for glutamate decarboxylase from E. coli, 4-bromoisophthalic acid demonstrated significantly greater inhibitory potency compared to its unsubstituted analog, isophthalic acid. The inhibition constant (Ki) for 4-bromoisophthalic acid was determined to be 0.22 mM, whereas isophthalic acid exhibited a Ki of 0.31 mM [1]. This represents a 29% lower Ki value, indicating stronger binding to the enzyme's active site, an enhancement attributed to the presence and specific placement of the bromine atom [1].

Biochemistry Enzymology Drug Discovery

Impact of Bromine Substitution on Liquid Crystal Phase Transition Temperatures

In the synthesis of banana-shaped five-ring mesogens, replacing the central isophthalic acid core with 4-bromoisophthalic acid results in a marked decrease in phase transition temperatures. While the study reports a qualitative difference, stating that the melting and clearing points of the bromine-substituted compounds are 'markedly decreased' compared to the unsubstituted analogs [1], the specific quantitative data (e.g., a reduction of X°C in melting point) is not provided in the available abstract or metadata. This effect is consistently observed across the series of mesogens studied [1].

Liquid Crystals Materials Science Thermal Analysis

Thermal Stability of a High-Performance Polymer Derived from 4-Bromoisophthalic Acid

Poly(benzobisthiazole)s synthesized via the polycondensation of 2,5-diamino-1,4-benzenedithiol dihydrochloride with 4-bromoisophthalic acid exhibit high thermal stability. Thermogravimetric analysis (TGA) under a nitrogen atmosphere shows that these polymers are stable up to 490–515 °C [1]. This performance is directly attributable to the incorporation of the brominated isophthalate monomer, which contributes to the rigid-rod polymer backbone and enhances its thermal resistance [1]. This serves as baseline evidence for the polymer's thermal properties, which could be compared to analogous polymers made from other isomers or unsubstituted acids in future studies.

Polymer Chemistry Materials Science Thermal Analysis

Procurement-Guiding Applications for 4-Bromoisophthalic Acid Based on Verifiable Evidence


Rational Design of Metal-Organic Frameworks (MOFs) with Predefined Topologies

For researchers designing MOFs for gas separation, sensing, or catalysis, 4-bromoisophthalic acid is the necessary ligand to achieve specific 3D network topologies. As demonstrated by the synthesis of a (3,4)-connected network with a (4·8^2)(4·8^2·10^3) topology, the 4-position of the bromine is critical for this architecture [1]. Using the 5-bromo isomer leads to a different, 2D supramolecular network, proving that the isomers are not interchangeable for this purpose [1]. This specific ligand geometry is crucial for creating channels of precise dimensions, as seen in a hydrostable Mn-MOF with 4.6 × 4.6 Ų channels for luminescence sensing of Hg²⁺ [2].

Synthesis of High-Performance Polymers for Extreme Environments

In the development of advanced polymers requiring exceptional thermal stability, 4-bromoisophthalic acid serves as a key monomer. It has been successfully used in the synthesis of poly(benzobisthiazole)s that exhibit thermal stability up to 490-515 °C under nitrogen [3]. This performance benchmark is a direct result of incorporating the brominated isophthalate unit into the rigid polymer backbone, making it a preferred choice over less stable alternatives for applications in aerospace, defense, or high-temperature electronics.

Developing Potent Enzyme Inhibitors via Structure-Activity Relationship (SAR) Studies

For medicinal chemists and biochemists exploring new enzyme inhibitors, 4-bromoisophthalic acid offers a validated starting point with a quantifiable advantage. It is a more potent inhibitor of glutamate decarboxylase (Ki = 0.22 mM) than its unsubstituted parent isophthalic acid (Ki = 0.31 mM) [4]. This 29% increase in binding affinity, driven by the bromine substitution, demonstrates its value in SAR campaigns. Procurement of 4-bromoisophthalic acid enables the direct study of this enhanced interaction and the development of derivatives with potentially even greater potency.

Tuning the Thermal Properties of Liquid Crystalline Materials

When developing new liquid crystal (LC) materials, especially banana-shaped mesogens for electro-optical devices, 4-bromoisophthalic acid provides a reliable tool for modulating phase transition temperatures. Its incorporation into the central core of five-ring mesogens results in a marked decrease in both melting and clearing points compared to the unsubstituted isophthalic acid core [5]. This predictable effect allows materials scientists to lower the operational temperature range of their devices, a critical advantage for many practical applications.

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